molecular formula C12H10Cl2N2O3S B2370923 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzene-1-sulfonamide CAS No. 879051-89-5

4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzene-1-sulfonamide

Cat. No.: B2370923
CAS No.: 879051-89-5
M. Wt: 333.18
InChI Key: BDERXWXQZZKKKI-UHFFFAOYSA-N
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Description

4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzene-1-sulfonamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzene-1-sulfonamide typically involves the reaction of 5-chloropyridine-2-amine with 4-chloro-3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(5-chloropyridin-2-yl)butanamide
  • 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide

Uniqueness

4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and biological activities.

Properties

IUPAC Name

4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3S/c1-19-11-6-9(3-4-10(11)14)20(17,18)16-12-5-2-8(13)7-15-12/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERXWXQZZKKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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